(1-Methoxycyclobutyl)methanol

Description

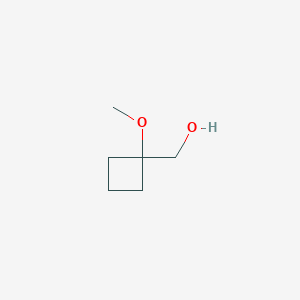

(1-Methoxycyclobutyl)methanol is a cyclobutane-derived organic compound with a methoxy (-OCH₃) and a hydroxymethyl (-CH₂OH) substituent on the same carbon of the cyclobutane ring. Its molecular formula is C₆H₁₂O₂, with an average molecular mass of 116.16 g/mol (calculated based on substituents and cyclobutane core). The methoxy group enhances its polarity compared to non-oxygenated cyclobutane derivatives, influencing solubility and reactivity. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis, particularly in derivatization reactions (e.g., sulfonylation, esterification) .

Properties

IUPAC Name |

(1-methoxycyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-8-6(5-7)3-2-4-6/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVZCYVSCXIVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781325-57-2 | |

| Record name | (1-methoxycyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxycyclobutyl)methanol typically involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxycyclobutyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding cyclobutylmethanol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of (1-Methoxycyclobutyl)carboxylic acid.

Reduction: Formation of cyclobutylmethanol.

Substitution: Formation of various substituted cyclobutylmethanols depending on the nucleophile used.

Scientific Research Applications

(1-Methoxycyclobutyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxycyclobutyl)methanol involves its interaction with various molecular targets. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1-Methoxycyclobutyl)methanol with structurally analogous cyclobutane derivatives, emphasizing molecular properties, substituents, and applications:

Key Findings from Comparative Analysis:

Polarity and Solubility: The methoxy group in this compound increases polarity compared to its methyl-substituted analog (1-Methylcyclobutyl)methanol, enhancing solubility in polar solvents like water or ethanol . 2-(1-Methoxycyclobutyl)acetic acid exhibits even higher polarity due to the carboxylic acid group, making it suitable for aqueous-phase reactions .

Reactivity: The hydroxymethyl group in this compound is a site for oxidation (to ketones) or esterification, whereas the sulfonyl chloride derivative (1-Methoxycyclobutyl)methanesulfonyl chloride acts as a reactive intermediate for forming sulfonamides or sulfonate esters . The methylamino group in (1-[(Methylamino)methyl]cyclobutyl)methanol introduces nucleophilic character, enabling participation in Schiff base formation or coordination chemistry .

Stereochemical Considerations: The stereoisomer [(1S,3S)-3-Methoxycyclobutyl]methanol may exhibit distinct physicochemical properties (e.g., melting point, optical rotation) compared to its non-chiral analogs, which is critical in enantioselective synthesis .

Applications :

Biological Activity

(1-Methoxycyclobutyl)methanol is a cyclic ether and alcohol compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The presence of both a methanol group and a methoxy group in its molecular framework suggests potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₈O₂ and a CAS number of 1781325-57-2. Its structure is characterized by a cyclobutane ring with a methoxy substituent, which influences its solubility and interaction profiles. The compound appears as a colorless liquid with moderate polarity, making it suitable for various applications in synthetic organic chemistry.

Biological Activity Overview

Research on this compound's biological activity is still limited; however, preliminary studies suggest several potential pharmacological properties:

- Antiviral Activity : Compounds with similar structural characteristics have been investigated for their ability to inhibit viral replication. Cyclobutane derivatives have shown promise in targeting specific biological pathways involved in viral infections.

- Anticancer Properties : Some studies indicate that cyclobutane derivatives may affect cell proliferation, making them candidates for anticancer drug development.

The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its interaction with specific molecular targets could influence various signaling pathways related to cell growth and viral activity. Further research is necessary to elucidate these mechanisms.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structure Features | Potential Biological Activity |

|---|---|---|

| 3,3-Difluorocyclobutyl methanol | Contains fluorine substituents | Enhanced reactivity; potential antiviral properties |

| Cyclopropyl methanol | Smaller ring structure | Different strain energy affecting reactivity |

| This compound | Methoxy group instead of ethoxy | Possible antiviral and anticancer activities |

Case Studies

While specific case studies on this compound are scarce, research on related cyclobutane derivatives provides insight into its potential applications:

- Antiviral Studies : A study exploring the antiviral effects of cyclobutane derivatives highlighted their ability to inhibit viral replication in vitro. These findings suggest that this compound may exhibit similar properties.

- Anticancer Research : Investigations into the anticancer activities of cyclobutane compounds have shown that certain derivatives can induce apoptosis in cancer cells. This raises the possibility that this compound could be evaluated for similar effects.

Future Directions

The current understanding of this compound's biological activity underscores the need for further research. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : Elucidating the molecular mechanisms underlying its potential antiviral and anticancer activities.

- Formulation Development : Exploring the compound's suitability for formulation into therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.